(3-Benzyloxy-2-methyl-phenyl)-methanol
Overview
Description
(3-Benzyloxy-2-methyl-phenyl)-methanol is an organic compound with a complex structure that includes a benzyloxy group, a methyl group, and a methanol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyloxy-2-methyl-phenyl)-methanol typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-2-methylbenzoic acid.
Benzylation: The hydroxyl group of 3-hydroxy-2-methylbenzoic acid is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Reduction: The resulting benzyloxy compound is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyloxy-2-methyl-phenyl)-methanol undergoes several types of chemical reactions:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohol derivatives
Substitution: Compounds with different functional groups replacing the benzyloxy group
Scientific Research Applications
(3-Benzyloxy-2-methyl-phenyl)-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3-Benzyloxy-2-methyl-phenyl)-methanol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Benzyloxy-2-methylphenyl)(methyl)sulfane
- 3-Hydroxy-2-methylbenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
Uniqueness
(3-Benzyloxy-2-methyl-phenyl)-methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its benzyloxy group provides stability and enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-methyl-3-phenylmethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-14(10-16)8-5-9-15(12)17-11-13-6-3-2-4-7-13/h2-9,16H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPOUEPIDNNKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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